Lactic Acid

Catalog No.
S561858
CAS No.
50-21-5
M.F
C3H6O3
C3H6O3
CH3CHOHCOOH
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactic Acid

CAS Number

50-21-5

Product Name

Lactic Acid

IUPAC Name

2-hydroxypropanoic acid

Molecular Formula

C3H6O3
C3H6O3
CH3CHOHCOOH

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)

InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N

SMILES

Array

solubility

Completely soluble in water
Miscible with water
Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.
Miscible with glycerol
Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.
Solubility in water: miscible
miscible with water, glycerol, glycols, oils
miscible at room temperature (in ethanol)

Synonyms

2 Hydroxypropanoic Acid, 2 Hydroxypropionic Acid, 2-Hydroxypropanoic Acid, 2-Hydroxypropionic Acid, Ammonium Lactate, D Lactic Acid, D-Lactic Acid, L Lactic Acid, L-Lactic Acid, Lactate, Lactate, Ammonium, Lactic Acid, Propanoic Acid, 2-Hydroxy-, (2R)-, Propanoic Acid, 2-Hydroxy-, (2S)-, Sarcolactic Acid

Canonical SMILES

CC(C(=O)O)O

The exact mass of the compound Lactic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000000 mg/l11.10 m1000 mg/mlcompletely soluble in watermiscible with watercompletely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. it is virtually insoluble in benzene and chloroform.miscible with glycerolsoluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. miscible with alcohol-ether solution.insoluble in watersoluble in chloroform, furan, 1,4-dioxane, 1,3-dioxolane, pyridine. insoluble in alcohols.insoluble in acetonitrile. from solubility studies done at the usda, polylactiic acid was soluble in benzene, chloroform, 1,4-dioxane, and tetrahydrofuran.solubility in water: misciblemiscible with water, glycerol, glycols, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367919. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Lactates. It belongs to the ontological category of 2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lactic acid (CAS 50-21-5) is a highly versatile, naturally occurring alpha-hydroxy acid (AHA) characterized by its dual functional groups (hydroxyl and carboxyl) and a pKa of 3.86. In industrial procurement, it serves as a foundational platform chemical, primarily utilized as the essential monomer for polylactic acid (PLA) bioplastics, a high-efficacy descaling agent, and a broad-spectrum antimicrobial acidulant. Unlike stronger inorganic acids or highly volatile organic acids, lactic acid offers a unique balance of mild acidity, high aqueous solubility, and low vapor pressure. Its ability to form highly soluble metal salts, combined with its stereochemical properties (L- and D- isomers, though often supplied as a racemic mixture or pure L-isomer depending on fermentation route), makes it a critical raw material for formulations requiring precise pH control, safety, and biodegradability [1].

Substituting lactic acid with other common organic acids—such as citric, acetic, or glycolic acid—frequently results in process failures or compromised product performance. In biopolymer manufacturing, replacing lactic acid with glycolic acid yields polyglycolic acid (PGA), which possesses a significantly lower glass transition temperature and degrades too rapidly for durable packaging applications [1]. In industrial cleaning and descaling, substituting lactic acid with citric acid introduces the severe risk of precipitating insoluble calcium citrate complexes, which can irreversibly clog pipes and membranes [2]. Furthermore, in food and facility decontamination, replacing lactic acid with acetic acid introduces unacceptable volatility and pungent odors that negatively impact worker safety and the organoleptic properties of the treated products. Therefore, lactic acid is non-interchangeable where high salt solubility, specific polymer thermal properties, and low volatility are strictly required.

Descaling Efficacy: Prevention of Secondary Precipitation via High Calcium Salt Solubility

When formulating descalers to remove calcium carbonate (limescale), the solubility of the resulting calcium salt dictates whether the system will clog. Lactic acid reacts with limescale to form calcium lactate, which boasts an aqueous solubility of approximately 7.9 g/100 mL at 20°C. In stark contrast, citric acid—a common alternative—forms calcium citrate, which has a drastically lower solubility of only ~0.095 g/100 mL under the same conditions [1]. This >80-fold difference in solubility means that citric acid formulations frequently cause secondary precipitation of insoluble sludge in narrow pipes or membranes, whereas lactic acid maintains the calcium in solution for easy rinsing.

Evidence DimensionAqueous solubility of the resulting calcium salt at 20-25°C
Target Compound DataCalcium lactate: ~7.9 g/100 mL
Comparator Or BaselineCitric acid (forming Calcium citrate): ~0.095 g/100 mL
Quantified Difference>80-fold higher solubility for the lactic acid byproduct
ConditionsAqueous solution at 20°C, reacting with CaCO3 deposits

Procurement teams formulating CIP (Clean-In-Place) chemicals or consumer descalers must select lactic acid over citric acid to prevent catastrophic equipment clogging from insoluble salt precipitation.

Biopolymer Precursor Suitability: Superior Thermal Stability of PLA vs. PGA

For manufacturers synthesizing biodegradable thermoplastics, the choice of AHA monomer strictly dictates the thermal and hydrolytic stability of the final polymer. Lactic acid polymerizes into Polylactic Acid (PLA), which exhibits a glass transition temperature (Tg) of 55–60°C. If the closest structural analog, glycolic acid, is used, the resulting Polyglycolic Acid (PGA) has a Tg of only 35–40°C and undergoes rapid hydrolytic degradation [1]. The ~20°C higher Tg of PLA ensures that packaging materials remain rigid and structurally sound at typical ambient and transport temperatures, whereas PGA softens and degrades too quickly for mainstream durable applications.

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound DataPolylactic Acid (PLA): 55–60°C
Comparator Or BaselinePolyglycolic Acid (PGA): 35–40°C
Quantified Difference~20°C higher Tg for the lactic acid-derived polymer
ConditionsStandard thermal analysis (DSC) of high-molecular-weight homopolymers

Buyers sourcing monomers for commercial bioplastics must procure lactic acid to ensure the final polymer survives supply-chain temperatures without premature softening or degradation.

Antimicrobial Processing: Pathogen Reduction without Sensory Degradation

In meat processing and carcass decontamination, organic acids are used to achieve regulatory pathogen reduction targets. A standard 2% lactic acid wash achieves a >2.0 log CFU/cm² reduction of E. coli O157:H7 on beef surfaces. While a 2% acetic acid wash can achieve statistically similar log reductions, its high volatility and low odor threshold result in unacceptable pungent odors and meat discoloration[1]. Lactic acid's significantly lower vapor pressure ensures that the antimicrobial efficacy is delivered without off-gassing, protecting both worker respiratory comfort and the organoleptic commercial value of the meat.

Evidence DimensionSensory impact at equivalent antimicrobial efficacy (>2.0 log CFU reduction)
Target Compound Data2% Lactic Acid: Mild odor, no adverse discoloration
Comparator Or Baseline2% Acetic Acid: Pungent odor, negative sensory impact
Quantified DifferenceEquivalent pathogen reduction with near-zero volatile sensory degradation
Conditions2% w/v acid spray on beef carcasses at 55°C

Food processing facilities must procure lactic acid over acetic acid to meet strict USDA/FDA pathogen reduction mandates without destroying the sensory quality and marketability of the food product.

Monomer for Polylactic Acid (PLA) Bioplastics

Directly leveraging its ability to form polymers with a Tg of 55–60°C, lactic acid is the mandatory precursor for manufacturing PLA. It is procured in bulk by polymer manufacturers to produce biodegradable packaging, agricultural films, and 3D printing filaments where structural integrity at room temperature is required, an application where glycolic acid fails due to premature thermal softening [1].

High-Performance Descaling and CIP Formulations

Because it forms highly soluble calcium lactate (7.9 g/100 mL), lactic acid is the preferred acidulant in Clean-In-Place (CIP) systems for dairy, brewing, and consumer appliances (e.g., espresso machines). It replaces citric acid in these formulations to entirely eliminate the risk of insoluble calcium citrate sludge precipitating inside narrow fluid pathways [2].

Food Safety and Carcass Decontamination Washes

Lactic acid is the industry standard for antimicrobial sprays in meat and poultry processing. Its low vapor pressure allows facilities to achieve >2.0 log reductions in E. coli and Salmonella without subjecting workers to the harsh, volatile fumes associated with acetic acid, thereby preserving both workplace safety and meat quality [3].

Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.
Liquid
Colourless or yellowish, nearly odourless, syrupy liquid to solid
Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC]
VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS.
colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless

Color/Form

Crystals (melt at 16.8 °C)
Yellow to colorless crystals or syrupy 50% liquid
Viscous, colorless to yellow liquid or colorless to yellow crystals

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

90.031694049 Da

Monoisotopic Mass

90.031694049 Da

Boiling Point

122 °C at 15 mm Hg

Flash Point

113 °C (235 °F) - closed cup
110Â °C c.c.

Heavy Atom Count

6

Taste

Mild acid taste and does not overpower weaker aromatic flavors
Taste is acrid

Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink
1.2060 g/cu cm at 21 °C
Relative density (water = 1): 1.2
1.200-1.209

LogP

-0.72
-0.72 (LogP)
-0.72
log Kow = -0.72
-0.6

Odor

Odorless
Weak unpleasant odor
Available forms have very slightly acrid odo

Decomposition

When heated to decompositionit emits acrid smoke and irritating fumes.

Melting Point

16.8 °C
Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/
Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/
17Â °C

UNII

3B8D35Y7S4

Related CAS

26100-51-6

GHS Hazard Statements

Aggregated GHS information provided by 2826 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 2826 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 2821 of 2826 companies with hazard statement code(s):;
H315 (92.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Lactic acid is a yellow to colorless crystal or liquid. The pure form is odorless. Other forms have a weak, unpleasant odor. Lactic acid has an acrid taste. It mixes easily with water. Lactic acid is produced in most living organisms and is a component in blood and transfers into the body, i.e. muscles. Lactic acid is produced naturally in the body with exercise. It is found in apples and other fruits, molasses, sour milk, wines, beer and plants. Lactic acid is a breakdown product of some chemicals present in the air reacting with light. USE: Lactic acid is an important commercial chemical used to make some plasticizers, adhesives, pharmaceuticals and salts. It is a food additive. Lactic acid is used in the leather tanning industry and as a solvent. It is an ingredient in many household cleaning products and personal care products. EXPOSURE: Workers who use lactic acid may breathe in mists or have direct skin contact. The general population may be further exposed by consumption of food, especially fermented foods like buttermilk, sourdoughs, beer and wine. If lactic acid is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not volatilize from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Eye, skin, nose, throat, and lung irritation may occur following exposure to lactic acid. Stomach ulcers have been observed from ingestion of high amounts of lactic acid. Death was reported from ingestion of a very high dose of lactic acid. Diarrhea and weight loss were observed in healthy infants administered lactic acid as a dietary supplement. Skin sensitivity to sunlight was reported in laboratory animals following skin exposure to lactic acid. Damage to the stomach occurred in laboratory animals orally exposed to very high doses of lactic acid; some animals died. No adverse effects were observed at lower doses. Exposure to lactic acid during pregnancy did not cause abortion or birth defects in laboratory animals. Slight delays in bone formation were observed in exposed fetuses. Data on the potential for lactic acid to cause infertility in laboratory animals were not available. Tumors were not induced following long-term exposure to lactic acid in laboratory animals. The potential for lactic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

For use as an alkalinizing agent.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lactic acid is included in the database.
(VET): Has been used as a caustic, and in dilute solutions to irrigate tissues; as an intestinal antiseptic and antiferment.
A 10% solution is used as a bactericidal agent on the skin of neonates. ... A 16.7% solution in flexible collodion is used to remove warts and small cutaneous tumors.
Acidulant

Pharmacology

Lactic acid produces a metabolic alkalinizing effect.
Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AD - Organic acids
G01AD01 - Lactic acid

Mechanism of Action

Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations.

Vapor Pressure

0.08 [mmHg]
0.0813 mm Hg at 25 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

50-21-5
598-82-3
26100-51-6
92129-90-3
31587-11-8

Absorption Distribution and Excretion

L-lactic acid occurs in small quantities in the blood and muscle fluid of humans and animals; the concentration of lactic acid in these fluids increases after vigorous activity. L-lactic acid is also present in the liver, kidneys, thymus gland, human amniotic fluid, and other organs and body fluids.
A primed infusion study was performed /in humans/ using radioactive L-lactic acid. The virtual volume of distribution of lactate was 49.4% of body weight. The lactate pool size and turnover time were estimated as 0.029 g/kg and 18.4 min, respectively.
In the body, lactate is distributed equivalently to, or slightly less than, total body water. It diffuses readily across cell membranes, primarily by passive transport; under certain conditions, the distribution could be uneven or the lactate pool could consist of several smaller pools with differing rate constants.
The percutaneous absorption of topically applied 5% [14C]-lactic acid in an oil-in-water cream was measured using rats. After 3 days, 50% of the applied lactic acid had penetrated the skin.
For more Absorption, Distribution and Excretion (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

... Propylene glycol ... is oxidized to lactic acid or pyruvic acid by two pathways. These two metabolites are then used by the body as sources of energy either by oxidation through the tricarboxylic acid cycle or by generation of glycogen through the glycolytic pathway.
Lactic acid diffuses through muscle tissue and is transported to the liver in the bloodstream. In the liver, it is converted to glucose by gluconeogenesis. Lactic acid can also be further catabolized in the lactic acid cycle (also known as the Cori cycle).
L-lactic acid is a normal metabolic intermediate produced by most mammalian cells and other organisms, such as bacteria; it is metabolized in preference to D-lactic acid in man, dogs, and rats. Lactic acid is converted to pyruvic acid by lactic acid dehydrogenase.
In animals, lactate that is generated by anaerobic metabolism can be transported to other more aerobic tissues, such as the liver, where it can be reconverted to pyruvate. The pyruvate can then be further metabolized, reconverted to carbohydrate material as free glucose, or stored as glycogen.
For more Metabolism/Metabolites (Complete) data for LACTIC ACID (8 total), please visit the HSDB record page.

Associated Chemicals

D-Lactic acid; 10326-41-7
L-Lactic acid; 79-33-4

Wikipedia

Lactic acid

Drug Warnings

Defer use of poly-L-lactic acid in any person with active skin inflammation or infection in or near the treatment area until the inflammatory or infectious process has been controlled. /Poly-L-lactic acid/
Use poly-L-lactic acid in the deep dermis or subcutaneous layer. Avoid superficial injections. Take special care when using poly-L-lactic acid in area of thin skin. /Poly-L-lactic acid/
Safety and effectiveness of treatment in the periorbital area have not been established.
Do not overcorrect (overfill) a contour deficiency because the depression should gradually improve within several weeks as the treatment effect of poly-L-lactic acid occurs. /Poly-L-lactic acid/
For more Drug Warnings (Complete) data for Polylactic acid (16 total), please visit the HSDB record page.

Biological Half Life

The average effective half-life time of (32)P-chromic phosphate-poly L lactic acid ((32)P-CP-PLLA) was 11.8 days.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Humectant; Buffering

Methods of Manufacturing

Lactic acid is produced on an industrial scale by fermentation or a synthetic method. ... The fermentation process requires carbohydrates, nutrients, and a microorganism to produce lactic acid via fermentation. The carbohydrates used in fermentation consist predominantly of hexoses or compounds which can be easily split into hexoses, e.g., glucose, corn syrups, molasses, sugar beet juice, whey, as well as rice, wheat, corn, and potato starches. ... The nutrients required by the microorganisms include soluble peptides and amino acids, phosphates and ammonium salts, and vitamins. In many cases, the peptides and amino acids are a complex nitrogen source such as yeast extract paste, corn steep liquor, corn gluten meal, malt sprouts, soy peptone, and meat peptone. Only a minimal amount of these complex nitrogen sources are used in order to simplify purification of the lactic acid. During fermentation, the pH of the broth must be controlled between 5.0 and 6.5. Lime (calcium hydroxide), calcium carbonate, ammonium hydroxide, and sodium hydroxide are typically used to neutralize the lactic acid made in the broth to maintain constant pH. Thus, calcium lactate, ammonium lactate, or sodium lactate salts are formed in the fermentation broth. ... Lactic acid yields are between 85 and 95% based on fermentable sugars. Typical fermentation byproducts, such as formic acid and acetic acid, are found in concentrations of less than 0.5 wt%. "Homofermentive" bacterial strains are typically used as they produce the least amount of byproducts. ... After fermentation, the lactic acid broth needs to be purified for its intended use.
It is produced commercially either by fermentation of carbohydrates such as glucose, sucrose, or lactose, or by a procedure involving formation of lactonitrile from acetaldehyde and hydrogen cyanide and subsequent hydrolysis to lactic acid.
Chemical preparations from acetaldehyde and CO /carbon monoxide/ in dilute H2SO4 /sulfuric acid/ at 130-200 °C and 900 atm: Loder, United States of America patent 2265945 (1938 to du Pont); by hydrolysis of hexoses with NaOH /sodium hydroxide/: Lock, United States of America patent 2382889 (1943).
Chemical Synthesis: The commercial process is based on lactonitrile, which used to be a by-product of acrylonitrile synthesis. It involves base-catalyzed addition of hydrogen cyanide to acetaldehyde to produce lactonitrile. This is a liquid-phase reaction and occurs at atmospheric pressures. The crude lactonitrile is then recovered and purified by distillation and is hydrolyzed to lactic acid using either concentrated hydrochloric or sulfuric acid, producing the corresponding ammonium salt as a by-product. This crude lactic acid is esterified with methanol, producing methyl lactate. The latter is recovered and purified by distillation and hydrolyzed by water under acid catalysts to produce lactic acid, which is further concentrated, purified, and shipped under different product classifications, and methanol, which is recycled
For more Methods of Manufacturing (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

General Manufacturing Information

Paint and Coating Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Propanoic acid, 2-hydroxy-: ACTIVE
Monsanto, with synthetic production, is the only remaining US lactic acid produce

Analytic Laboratory Methods

Analysis of organic acids /including lactic acid/ in wines by capillary electrophoresis and HPLC.
Method: AOAC 970.31; Procedure: gas chromatographic method; Analyte: lactic acid; Matrix: eggs; Detection Limit: not provided.
Method: AOAC 945.99; Procedure: spectrophotometric method; Analyte: lactic acid; Matrix: canned vegetables; Detection Limit: not provided.
Method: AOAC 944.05; Procedure: colorimetric method; Analyte: lactic acid; Matrix: eggs; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for LACTIC ACID (10 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic.
Separated from strong bases.
When heated to decomposition it emits acrid smoke and irritating fumes.

Interactions

The effects of local myocardial administration of lactic acid and low-dose edaravone were investigated to determine if this combination provides benefits similar to mechanical postconditioning. We randomly divided 108 rats into 6 groups: sham, reperfusion injury, postconditioning (Post), lacticacid (Lac), low-dose edaravone (Eda), and lactic acid + low-dose edaravone (Lac+Eda). The left coronary arteries of the rats were occluded for 45 minutes, before the administration of the treatments. The rats were euthanized at different time points to examine the infarct size and serum markers of myocardial injury and apoptosis and measure the expression of signal pathway markers. We found that the infarct areas caused by ischemic-reperfusion injury were reduced largely by postconditioning and Lac+Eda injection; a similar trend was observed for serum markers of myocardial injury, apoptosis, and hemodynamic parameters. Compared with the Post group, the Lac+Eda group had similar blood pH values, levels of reactive oxygen species, mitochondrial absorbance, and levels of signal pathway marker. The Lac and Eda groups partly mimicked the protective role. These data suggest that local myocardial administration of lactic acid and low dose of edaravone initiates protective signal pathways of mechanical postconditioning and replicates the myocardial protection.
Excretion of carbon dioxide and L-lactic acid through exhalation and perspiration provides olfactory signals to mosquitoes which allow them to find and bite humans; however, mosquito species differ in this regard. This study investigated upwind responses of Anopheles stephensi, mysorensis form, an important malaria vector in Asia, to carbon dioxide and L-lactic acid under laboratory conditions. While a minimal dose of carbon dioxide (90 ppm) activated the mosquitoes, 10 times this amount suppressed them. L-lactic acid alone did not produce a significant effect by itself, but addition of 6 ug/min of L-lactic acid to a range of 90 to 410 ppm carbon dioxide resulted in attraction. The results provide further support for the hypothesis that CO2 plays an important role in the host-seeking behavior of zoophilic mosquitoes, and suggests that L-lactic acid might play a more critical role than CO2 in the attraction of An. stephensi.
During the pulmonary edema stage ... metabolic acidosis may occur because of increased lactic acid production in response to hypoxemia. /NO2-induced acute lung injury/
Burning and/or stinging is one of the most common concerns expressed by patients using topical therapies for treatment of dermatologic disorders. Topical lactic acid preparations often are used to treat dry scaly skin. In this study, we compared the level of burning/stinging reported by participants with application of lactic acid cream 10% containing strontium versus ammonium lactate lotion 12% and cetearyl alcohol lotion. The mean rating of burning/stinging reported for lactic acid cream 10% with strontium and cetearyl alcohol lotion was lower than ammonium lactate lotion 12% (P<.0001). Based on the study results, lactic acid cream 10% with strontium causes less burning/stinging than ammonium lactate lotion 12%.
For more Interactions (Complete) data for LACTIC ACID (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Assessment of nano-hydroxyapatite and poly (lactide-co-glycolide) nanocomposite microspheres fabricated by novel airflow shearing technique for in vivo bone repair

Song Wenzhi, Wang Dezhou, Guo Min, Han Chunyu, Zhao Lanlan, Zhang Peibiao
PMID: 34474850   DOI: 10.1016/j.msec.2021.112299

Abstract

A novel airflow shearing method was introduced to prepare microspheres efficiently with precisely control of microsphere size and homogeneity. The effects of technical parameters in the formation of the microspheres, such as solution concentration, nozzle size and airflow strength, were investigated. By optimizing the technical parameters (8% PLGA concentration, 27-32 G nozzle size, 6-8 l/min airflow strength), nano-hydroxyapatite and poly(lactide-co-glycolide) nanocomposite (nHA/PLGA) microspheres with a diameter around 250 μm and up to 40 wt% nHA content was prepared successfully. Especially, the microspheres possessed revealed great homogeneity and unique "acorn" appearance with two sides: A hard smooth side as well as a crumpled rough side, generated in the preparation process. Furthermore, the nHA/PLGA microspheres' potential application in bone tissue engineering was studied. In vitro, enhanced proliferation and osteogenic differentiation of the MC3T3-E1 cells was observed on as-prepared nHA/PLGA microspheres with high nHA content. In vivo, the BV/TV value of the microspheres with 20 wt% nHA was up to 75% and similar to the clinical products' performance. Moreover, beside high nHA content, the rough porous surface leads to bone ingrowth, which plays an important role in accelerating bone repair. Therefore, airflow shearing method could be an effective approach to fabricate biocompatible microsphere, and the as-prepared microspheres showed unique surface state and bone repair ability and making them as potential candidates for bone tissue engineering and bone implantation clinical applications.


Reply to Bankir: the ever-expanding role of lactate in the kidney

Gunars Osis, Anupam Agarwal
PMID: 34460351   DOI: 10.1152/ajprenal.00282.2021

Abstract




Darcy Rohr, Mahesheema Ali
PMID: 34452901   DOI:

Abstract

In this study, we evaluated the analytical interference of glycolic acid on several lactate assays that use lactate oxidase and dehydrogenase. Herein, we tested the effect of different concentrations of glycolic acid (0.01-46mM) on the lactate assay by using central lab and point of care (POCT) analyzers: Radiometer ABL 800, Beckman AU480, Roche Cobas c502, and Abbott i-STAT. Glycolic acid concentrations as low as 0.12mM resulted in a ≥20% positive bias in lactate assay on the ABL 800 and a concentration of approximately 0.23mM resulted in >20% on the Roche Cobas c502 and Abbott i-STAT. A significant lactate gap is found at concentrations >0.06mM between the Radiometer ABL 800 and Roche Cobas c502/Abbott i-STAT. However, at concentrations ≥0.92mM, the lactate gap is very significant among all three platforms. Falsely elevated lactate levels could result in misdiagnosis.


Intracellular Targeting of Poly Lactic-Co-Glycolic Acid Nanoparticles by Surface Functionalization with Peptides

Thaís Dolzany de Oliveira, Luiz R Travassos, Denise Costa Arruda, Dayane Batista Tada
PMID: 34446135   DOI: 10.1166/jbn.2021.3108

Abstract

Nanoparticles (NPs) are a promising strategy for delivering drugs to specific sites because of their tunable size and surface chemistry variety. Among the availablematerials, NPs prepared with biopolymers are of particular interest because of their biocompatibility and controlled release of encapsulated drugs. Poly lactic-co-glycolic acid (PLGA) is one of the most widely used biopolymers in biomedical applications. In addition to material choice modulation of the interaction between NPs and biological systems is essential for the safety and effective use of NPs. Therefore, this work focused on evaluating different surface functionalization strategies to promote cancer cell uptake and intracellular targeting of PLGA NPs. Herein, cell-penetrating peptides (CPPs) were shown to successfully drive PLGA NPs to the mitochondria and nuclei. Furthermore, the functionalization of PLGA NPs with peptide AC-1001 H3 (GQYGNLWFAY) was proven to be useful for targeting actin filaments. The PLGA NPs cell internalization mechanism by B16F10-Nex2 cells was identified as caveolae-mediated endocytosis, which could be inhibited by the presence of methyl-
-cyclodextrin. Notably, when peptide C (CVNHPAFAC) was used to functionalize PLGA NPs, none of the tested inhibitors could avoid cell internalization of PLGA NPs. Therefore, we suggest this peptide as a promising surface modification agent for enhancing drug delivery to cancer cells. Finally, PLGA NPs showed slow release kinetics and low cytotoxic profile, which, combined with the surface functionalization strategies addressed in this study, highlight the potential of PLGA NPs as a drug delivery platform for improving cancer therapy.


[Carnitine chloride reduces the severity of experimental hyperhomocysteinemia and promotes lactate utilization by mitochondrial fraction of the rat epididymis]

V I Zvyagina, E S Belskikh
PMID: 34414892   DOI: 10.18097/PBMC20216704338

Abstract

Hyperhomocysteinemia is a risk factor for many diseases, including reproductive disorders in men. L-carnitine is used in medical practice to correct impaired bioenergetic conditions; in patients with idiopathic forms of infertility its effects are associated with improvement of the sperm parameters. However, the effect of exogenous L-carnitine on the level of homocysteine in the gonadal tissues, as a risk factor for impaired fertility, has not been investigated yet. The aim of this study was to investigate activity of bioenergetic enzymes in the epididymal mitochondrial fraction, the dynamics of changes in the cytoplasmic and mitochondrial lactate levels and LDH activity, the total carnitine content, as well as the oxidative status of these cells under conditions of oxidative stress caused by hyperhomocysteinemia, and to assess the effect of carnitine chloride on these parameters under conditions of methionine administration to male Wistar rats. Methionine administration to animals for three weeks at a dose of 3 g/kg, resulted in development of the severe forms of hyperhomocysteinemia with serum homocysteine concentrations exceeding 100 μmol/L. This was accompanied by a decrease in the activity of enzymes involved in the bioenergetic processes of the cell: tissue respiration (succinate dehydrogenase) and oxidative phosphorylation (H+-ATPase) in the epididymal head and tail. The change in lactate metabolism included an increase in its level in both the mitochondrial and cytoplasmic fractions of the epididymal head and mitochondria of the epididymal tail, and also simultaneous statistically significant decrease in LDH activity in the mitochondria and cytoplasm of the epididymal head. In male rats with severe hyperhomocysteinemia, an increase in the activity of mitochondrial SOD accompanied by an increase in the carbonylation of mitochondrial proteins in the head and tail of the epididymis was noted. Modeling of hyperhomocysteinemia under conditions of carnitine chloride of administration led to different reactions of the cells of the studied tissues assayed in the epididymal head and tail homogenate. In the epididymal head, carnitine chloride promoted an increase in the mitochondrial lactate concentration and a decrease in the cytoplasmic lactate concentration, as well as an increase in the LDH activity associated with the mitochondrial fraction. These changes were accompanied by an increase in the activity of H+-ATPase in the epididymal, thus suggesting that carnitine chloride stimulated lactate transport of into the mitochondria and its use as an energy substrate under conditions of oxidative stress caused by hyperhomocysteinemia. In the tail tissues, the changes were protective in nature and were associated with a decrease in the formation of oxidatively modified proteins.


Clinical Use of Lactate Measurements: Comment

Harvey J Woehlck, Brent T Boettcher, Ricardo P Dorantes
PMID: 34388827   DOI: 10.1097/ALN.0000000000003905

Abstract




Two-stage processing for xylooligosaccharide recovery from rice by-products and evaluation of products: Promotion of lactic acid-producing bacterial growth and food application in a high-pressure process

Pannapapol Jaichakan, Massalin Nakphaichit, Saowaluk Rungchang, Monthana Weerawatanakorn, Suphat Phongthai, Wannaporn Klangpetch
PMID: 34399507   DOI: 10.1016/j.foodres.2021.110529

Abstract

In this study, we attempted to maximize arabinoxylan conversion into xylooligosaccharide (XOS) from rice husk and rice straw using two saccharification processes and evaluate the promotion of lactic acid-producing bacterial growth, including an investigation of the role of prebiotics in protecting probiotic bacteria in rice drink products in a high-pressure process (HPP). Hydrothermal treatment followed by enzymatic hydrolysis was designed for XOS recovery from rice husk arabinoxylan (RH-AX) and rice straw arabinoxylan (RS-AX). The hydrothermal treatment performed at 170 °C for 20 min and 180 °C for 10 min was the optimal condition to produce XOS liquor from rice husk and rice straw, respectively. Pentopan mono BG successfully recovered XOS from rice husk and rice straw residues at 50 °C, pH 5.5, an enzyme concentration of 50 U and 100 U/g substrate for 24 h. This design converted 92.17 and 88.34% (w/w) of initial RH-AX and RS-AX into saccharides, which comprised 64.01 and 59.52% of the XOS content, respectively. Rice husk xylooligosaccharide (RH-XOS) and rice straw xylooligosaccharide (RS-XOS) had degrees of polymerization ranging from 2 to 6 with some arabino-xylooligosaccharides. RH-XOS and RS-XOS were used to examine the promotion of the growth of lactic acid-producing bacteria strains in the presence of other prebiotics. RH-XOS and RS-XOS strongly promoted the growth of Lactobacillus sakei and Lactobacillus brevis, while other species showed weak to moderate growth. This study represents the first report of the powerful effect of Lactococcus lactis KA-FF1-4 on altering the utilization of XOS but not xylose. Furthermore, for the first time, we reported the capability of XOS to protect probiotics in rice drinks under high-pressure conditions. RH-XOS and RS-XOS resulted in the highest viability of approximately 11 log cfu/mL and exhibited no significant difference compared with the non-HPP treatment. Hence, rice husk and rice straw can be utilized as alternative prebiotic sources that provide biological activity and food applications in the HPP industry.


Clinical Use of Lactate Measurements: Comment

Hans Bahlmann, Per Werner-Moller
PMID: 34388822   DOI: 10.1097/ALN.0000000000003904

Abstract




A Novel Oxygen Carrier (M101) Attenuates Ischemia-Reperfusion Injuries during Static Cold Storage in Steatotic Livers

Njikem Asong-Fontem, Arnau Panisello-Rosello, Alexandre Lopez, Katsunori Imai, Franck Zal, Eric Delpy, Joan Rosello-Catafau, René Adam
PMID: 34445250   DOI: 10.3390/ijms22168542

Abstract

The combined impact of an increasing demand for liver transplantation and a growing incidence of nonalcoholic liver disease has provided the impetus for the development of innovative strategies to preserve steatotic livers. A natural oxygen carrier, HEMO2life
, which contains M101 that is extracted from a marine invertebrate, has been used for static cold storage (SCS) and has shown superior results in organ preservation. A total of 36 livers were procured from obese Zucker rats and randomly divided into three groups, i.e., control, SCS-24H and SCS-24H + M101 (M101 at 1 g/L), mimicking the gold standard of organ preservation. Ex situ machine perfusion for 2 h was used to evaluate the quality of the livers. Perfusates were sampled for functional assessment, biochemical analysis and subsequent biopsies were performed for assessment of ischemia-reperfusion markers. Transaminases, GDH and lactate levels at the end of reperfusion were significantly lower in the group preserved with M101 (
< 0.05). Protection from reactive oxygen species (low MDA and higher production of NO2-NO3) and less inflammation (HMGB1) were also observed in this group (
< 0.05). Bcl-1 and caspase-3 were higher in the SCS-24H group (
< 0.05) and presented more histological damage than those preserved with HEMO2life
. These data demonstrate, for the first time, that the addition of HEMO2life
to the preservation solution significantly protects steatotic livers during SCS by decreasing reperfusion injury and improving graft function.


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